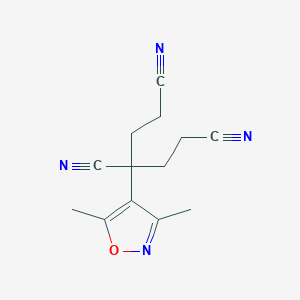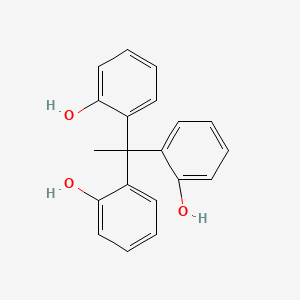![molecular formula C10H16F3NO3 B14296322 N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide CAS No. 124884-02-2](/img/structure/B14296322.png)
N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide is an organic compound that features a trifluoroacetamide group attached to a dioxolane ring via a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with a suitable amine precursor containing the dioxolane ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoroacetamide group, potentially converting it to a trifluoroethylamine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the dioxolane ring.
Reduction: Trifluoroethylamine derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide exerts its effects is primarily through its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds with biological molecules, influencing their activity. The dioxolane ring can also interact with various enzymes and receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
- N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroethylamine
- N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoromethylamine
Comparison: N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties compared to its analogs. The trifluoroacetamide group enhances the compound’s stability and ability to form hydrogen bonds, making it more effective in certain applications.
Eigenschaften
CAS-Nummer |
124884-02-2 |
|---|---|
Molekularformel |
C10H16F3NO3 |
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
N-[5-(1,3-dioxolan-2-yl)pentyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H16F3NO3/c11-10(12,13)9(15)14-5-3-1-2-4-8-16-6-7-17-8/h8H,1-7H2,(H,14,15) |
InChI-Schlüssel |
PHORFPKCEYQGDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)CCCCCNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)

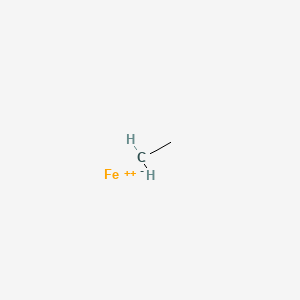
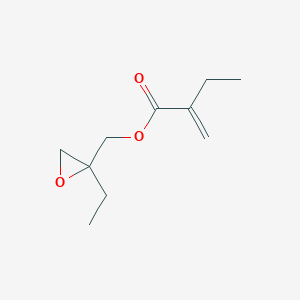

![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
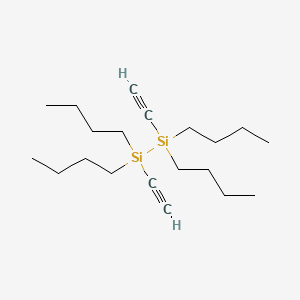
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)
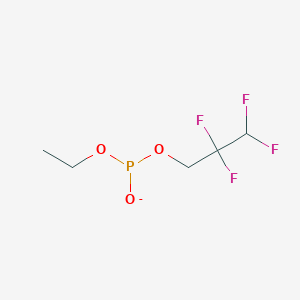
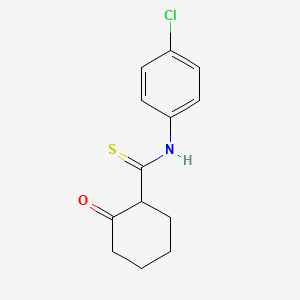
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
